N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea is a thiourea derivative characterized by a chloro-substituted pyridine ring and a difluoro-substituted phenyl ring, both linked to a central thiourea group. Thiourea compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties []. In scientific research, N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea serves as a valuable tool for investigating the mechanisms of action of thiourea-based inhibitors against viral targets like herpes simplex virus type 1 (HSV-1) [].
N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea has been shown to inhibit herpes simplex virus type 1 (HSV-1) replication by interfering with viral DNA cleavage and packaging, a process known as encapsidation []. The compound acts late in the viral replication cycle, suggesting it targets a specific viral protein involved in encapsidation. Resistance studies have mapped the target of inhibition to the UL6 gene, which encodes a protein crucial for HSV-1 DNA packaging [].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1